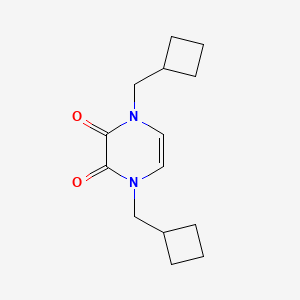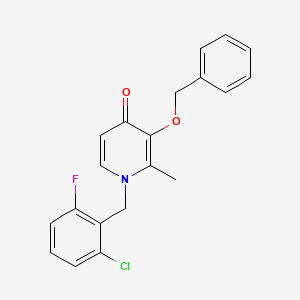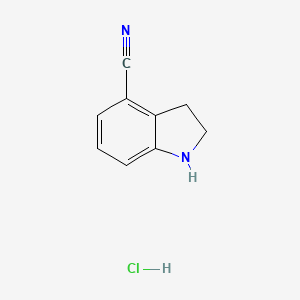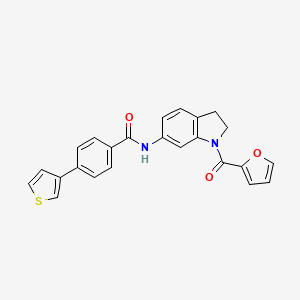
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione, also known as CBMP, is a pyrazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. CBMP is a white crystalline powder that is soluble in water and has a molecular weight of 318.4 g/mol. This compound has been synthesized by various methods and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. It has also been found to modulate various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been found to exhibit various biochemical and physiological effects. It has been found to protect against oxidative stress, inflammation, and cell death. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has also been found to modulate various signaling pathways involved in these processes. Additionally, 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been found to exhibit radioprotective effects, which make it a potential candidate for the treatment of radiation-induced damage.
实验室实验的优点和局限性
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione is also soluble in water, which makes it easy to use in aqueous solutions. However, 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has not been extensively studied in vivo, and its long-term effects are unknown.
未来方向
There are several future directions for the study of 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione. One potential direction is the further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use as a radioprotective agent. Another potential direction is the study of 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione in vivo, to determine its long-term effects and potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione may lead to the discovery of new derivatives with enhanced properties.
合成方法
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione can be synthesized using various methods, including the reaction of cyclobutylmethylamine with maleic anhydride in the presence of a catalyst. Another method involves the reaction of cyclobutylmethylamine with maleic acid in the presence of a dehydrating agent. The resulting product is then treated with hydrazine hydrate to yield 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
科学研究应用
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
属性
IUPAC Name |
1,4-bis(cyclobutylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-14(18)16(10-12-5-2-6-12)8-7-15(13)9-11-3-1-4-11/h7-8,11-12H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIKLQHHBZRTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN(C(=O)C2=O)CC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2731983.png)
![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731985.png)

![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)
![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)
